Home > Products > Screening Compounds P107105 > Isoxazolo[5,4-d]-pyrimidone
Isoxazolo[5,4-d]-pyrimidone -

Isoxazolo[5,4-d]-pyrimidone

Catalog Number: EVT-13681792
CAS Number:
Molecular Formula: C5H3N3O2
Molecular Weight: 137.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Isoxazolo[5,4-d]-pyrimidone is a heterocyclic compound that features a fused isoxazole and pyrimidine ring system. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and immunology. Isoxazolo[5,4-d]-pyrimidones are structurally similar to purine bases, which positions them as potential antimetabolites that can interfere with nucleic acid synthesis, making them candidates for drug development aimed at cancer treatment and other diseases.

Source and Classification

Isoxazolo[5,4-d]-pyrimidone belongs to a class of compounds known as oxazolo-pyrimidines. These compounds are characterized by their unique ring structures that combine elements of both isoxazole and pyrimidine. The classification of isoxazolo[5,4-d]-pyrimidone within heterocyclic chemistry highlights its significance in medicinal chemistry as a scaffold for developing novel therapeutic agents.

Synthesis Analysis

Methods

The synthesis of isoxazolo[5,4-d]-pyrimidones typically involves multi-step processes starting from functionalized precursors. A common synthetic route begins with 5-amino-isoxazole-4-carboxamides, which undergo intermolecular cyclization with reagents such as ethyl triethoxyacetate or diethyl oxalate/succinate to form various substituted derivatives of isoxazolo[5,4-d]-pyrimidin-4(5H)-ones .

Technical Details

The synthesis often includes the following steps:

  1. Formation of 5-amino-isoxazole-4-carbonitrile: This serves as a versatile building block.
  2. Cyclization: The cyclization reaction typically involves the use of orthoformate or amines to facilitate the formation of the pyrimidine ring.
  3. Purification: The final products are purified using techniques such as crystallization or chromatography to isolate the desired isoxazolo[5,4-d]-pyrimidone derivatives.
Molecular Structure Analysis

Structure

Isoxazolo[5,4-d]-pyrimidone features a planar structure with distinct fused rings. The molecular formula for this compound can vary depending on substitutions but generally includes nitrogen and oxygen atoms integral to its heterocyclic nature.

Data

Key structural data include:

  • Molecular Weight: Approximately 177 g/mol for the base structure.
  • Bond Angles and Distances: Detailed structural analysis often involves X-ray crystallography to elucidate precise bond lengths and angles within the molecule.
Chemical Reactions Analysis

Reactions

Isoxazolo[5,4-d]-pyrimidones participate in various chemical reactions that enhance their pharmacological profiles. These reactions include:

  • Substitution Reactions: Introduction of various substituents at specific positions on the ring system can enhance biological activity.
  • Functional Group Modifications: Modifications such as alkylation or acylation can be performed to tailor the properties of the compound for specific applications.

Technical Details

Reactions are often facilitated by using catalysts or specific conditions (e.g., temperature, solvent) that optimize yields and selectivity. For instance, phase-transfer catalysts have been employed in some synthesis routes to improve reaction efficiency .

Mechanism of Action

The mechanism of action for isoxazolo[5,4-d]-pyrimidones primarily involves their interaction with biological targets such as enzymes or receptors involved in cell signaling pathways. For example, some derivatives have been shown to inhibit factor Xa in coagulation pathways, indicating their potential use as antithrombotic agents .

Process and Data

  1. Binding Interactions: Isoxazolo[5,4-d]-pyrimidones can form hydrogen bonds and π-π interactions with amino acid residues in target proteins.
  2. Inhibition Studies: Quantitative data from enzyme inhibition assays provide insight into their potency and selectivity against specific targets.
Physical and Chemical Properties Analysis

Physical Properties

Isoxazolo[5,4-d]-pyrimidones generally exhibit:

  • Solubility: Varies based on substituents; polar groups enhance water solubility.
  • Melting Point: Specific melting points depend on the degree of substitution.

Chemical Properties

  • Stability: These compounds are often stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: The presence of functional groups allows for further chemical modifications.

Relevant data from studies indicate that these compounds can undergo transformations that impact their biological activity significantly .

Applications

Isoxazolo[5,4-d]-pyrimidones have several scientific uses:

  • Anticancer Agents: Due to their structural similarity to purines, they can act as antimetabolites, disrupting DNA synthesis in cancer cells.
  • Antithrombotic Agents: Some derivatives have shown promise in inhibiting blood coagulation factors like factor Xa.
  • Antiviral and Immunosuppressive Activities: Research has indicated potential applications in treating viral infections and modulating immune responses.
Structural Significance and Therapeutic Relevance of Isoxazolo[5,4-d]-pyrimidone

Role as a Privileged Scaffold in Medicinal Chemistry

Isoxazolo[5,4-d]pyrimidone represents a privileged scaffold in drug discovery due to its versatile molecular architecture that enables high-affinity interactions with diverse biological targets. This fused bicyclic system combines a five-membered isoxazole ring condensed with a six-membered pyrimidinone, creating a planar, electron-rich framework with multiple hydrogen bond acceptor/donor sites. The strategic positioning of nitrogen atoms at N-1, N-3, and N-7 (purine numbering equivalent) and the carbonyl oxygen at C-6 allows for simultaneous interactions with key residues in enzyme binding pockets, mimicking nucleotide recognition patterns while offering superior metabolic stability compared to endogenous purines [1] [4]. This scaffold’s synthetic versatility enables extensive structural diversification at C-3, C-5, and N-7 positions, facilitating rapid exploration of structure-activity relationships (SAR) across target families [2] [4].

The pharmacological significance of this scaffold is demonstrated by its emergence in inhibitors targeting critical cancer pathways:

  • Immunomodulatory Targets: Derivatives bearing p-trifluoromethyl, p-cyclohexyl, or p-methoxycarbonyl aniline moieties at C-7 show potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1; IC₅₀ = 22–27 µM), a key immunosuppressive enzyme in the tumor microenvironment. These compounds exhibit >50-fold selectivity over IDO2 and TDO isoforms, highlighting scaffold-dependent specificity [2].
  • Angiogenesis Regulation: 2,5,7-Trisubstituted derivatives (e.g., 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine) inhibit VEGFR2 kinase (IC₅₀ = 0.29–0.33 µM) and VEGF-induced HUVEC proliferation by forming dual hydrogen bonds with Lys-868 and Asp-1046 in the ATP-binding site [1] [3]. Electron-donating groups (e.g., CH₃) at the para-position of the C-7 aniline enhance activity, while nitro groups diminish it [4].
  • Cytotoxic Agents: Compound 3g (featuring a 3-(N,N-dimethylamino)propyl chain at N-7) exhibits potent activity against HT29 colon adenocarcinoma (CC₅₀ = 58.4 µM), surpassing fluorouracil (CC₅₀ = 381.2 µM) and matching cisplatin (CC₅₀ = 47.2 µM) while showing lower toxicity to normal human dermal fibroblasts (NHDFs) [4].

Table 1: Therapeutic Applications of Isoxazolo[5,4-d]pyrimidone Derivatives

Target ClassRepresentative CompoundBiological ActivityKey Structural Features
IDO1 Inhibitorsp-Trifluoromethyl aniline derivativeIC₅₀ = 23 ± 1 µM; >50-fold selectivity over IDO2/TDOElectron-withdrawing para-substituents on C-7 aniline
VEGFR2 Inhibitors2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl) derivativeIC₅₀ = 0.33 µM (kinase); 0.29 µM (HUVEC)5-Methyl group; p-alkoxy C-2 aryl; p-methyl C-7 aniline
Antiproliferative Agents3g (3-(N,N-dimethylamino)propyl derivative)CC₅₀ = 58.4 µM (HT29)Aliphatic amino chain at N-7; isoxazole at C-2

Synthetic accessibility further solidifies this scaffold’s privileged status. Efficient routes leverage cyclization of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)oxazole-4-carbonitrile with triethyl orthoformate, followed by amine displacement at C-7. Alternative pathways include Dimroth rearrangement under mild conditions, enabling rapid library synthesis [1] [4]. This flexibility allows for "click chemistry"-compatible modifications, generating diverse chemotypes for phenotypic screening and target fishing [2].

Bioisosteric Advantages Over Purine and Pyrimidine Analogues

Isoxazolo[5,4-d]pyrimidone serves as a high-fidelity bioisostere of endogenous purines, addressing critical limitations of native nucleobases in drug design. Strategic modifications enhance target engagement while mitigating pharmacokinetic liabilities:

Metabolic Stability Enhancements

  • Glycosidic Bond Resistance: Replacement of the N-9 imidazole nitrogen (purines) with an isoxazole oxygen eliminates susceptibility to purine nucleoside phosphorylase (PNP)-cleavage, a major degradation pathway for purine analogues like mercaptopurine [4] [9].
  • Oxidative Metabolism Shielding: The isoxazole ring’s lower electron density compared to imidazole reduces CYP450-mediated oxidation at C-8. This contrasts with caffeine and theophylline, which undergo rapid C-8 hydroxylation [6] [9].
  • Deaminase Resistance: Absence of the exocyclic amino group at C-2 (equivalent to adenine’s C-6) prevents hydrolytic deamination to inactive xanthine derivatives—a key limitation of cytidine analogues like azacitidine [4].

Table 2: Comparative Metabolic Vulnerabilities of Nucleobase Analogues

Compound ClassMetabolic VulnerabilityIsoxazolo[5,4-d]pyrimidone Mitigation Strategy
Natural Purines (Adenine/Guanine)PNP cleavage; DeaminationIsoxazole O-atom prevents glycosidic cleavage; No C-2 amino group
6-MercaptopurineThiol oxidation; Methylthioether formationStable C-S bonds in 5-thio derivatives
Pyrimidines (5-FU)Dihydropyrimidine dehydrogenase reductionElectron-withdrawing isoxazole stabilizes ring against reduction

Target Selectivity and Physicochemical Optimization

  • Reduced Off-Target Binding: The scaffold’s differential hydrogen bonding pattern—retaining purine-like N-1 and N-3 acceptors while replacing imidazole N-7 with isoxazole O—avoids recognition by adenosine receptors (A₁R, A₂AR). This contrasts with thiazolo[4,5-d]pyrimidines, which maintain imidazole-like binding to purinergic receptors [5] [9].
  • Improved Membrane Permeability: Systematic logP optimization is achievable through C-3 and C-5 substituents. For instance, 3-aryl groups increase hydrophobicity (logP +1.2–1.8), while C-7 aminoalkyl chains (e.g., dimethylaminopropyl) enhance water solubility via protonation. This balances cell penetration and solubility more effectively than polar pyrimidines like 5-FU (logP = −0.89) [4] [6].
  • Electrostatic Profile: The isoxazole’s moderated dipole moment (μ = 3.4 D vs. imidazole’s 4.0 D) reduces nonspecific binding to serum proteins. Human serum albumin (HSA) binding affinity for lead compounds ranges from Kd = 10–100 µM, compared to <5 µM for many purine analogues [1] [4].

Table 3: Bioisosteric Advantages Over Purine/Pyrimidine Analogues

PropertyPurine/Pyrimidine LimitationsIsoxazolo[5,4-d]pyrimidone Advantages
Metabolic StabilitySusceptible to PNP, deaminases, CYP oxidationResistant to PNP cleavage; Stable to deamination; Reduced CYP oxidation
SelectivityHigh off-target binding to purinergic receptorsAvoids adenosine receptor recognition
Solubility-Permeability BalancePolar pyrimidines (e.g., 5-FU) require prodrugs; Lipophilic purines show poor solubilityTunable logP via C-3/C-5 substituents; Ionizable groups at C-7
Synthetic ComplexityMultistep synthesis for C-6/C-8 modificationsDirect functionalization at C-3, C-5, C-7

Case Study: Immunomodulatory Applications

The bioisosteric superiority is exemplified in IDO1 inhibitors. Isoxazolo[5,4-d]pyrimidones maintain submicromolar IC₅₀ against IDO1 while avoiding immunosuppressive side effects of purine antimetabolites like azathioprine. Compound 23 (p-trifluoromethyl aniline derivative) achieves IC₅₀ = 23 ± 1 µM without suppressing T-cell proliferation—a dose-limiting toxicity of mercaptopurine derivatives. This stems from selective uptake via nucleoside transporters absent in lymphocytes [2] [6]. Similarly, derivatives like 10f exhibit dual immunomodulation, suppressing both humoral immunity (anti-sheep RBC response) and delayed-type hypersensitivity without inducing purine-like hepatotoxicity [6] [10].

The scaffold’s conformational rigidity further enhances selectivity. Molecular dynamics simulations show that 7-anilino substituents adopt a coplanar orientation with the core, stabilizing interactions with IDO1’s heme pocket. This contrasts with flexible purine-based inhibitors (e.g., epacadostat analogs) that adopt multiple conformations, increasing off-target risks [2] [4].

Properties

Product Name

Isoxazolo[5,4-d]-pyrimidone

IUPAC Name

[1,2]oxazolo[5,4-d]pyrimidin-3-one

Molecular Formula

C5H3N3O2

Molecular Weight

137.10 g/mol

InChI

InChI=1S/C5H3N3O2/c9-4-3-1-6-2-7-5(3)10-8-4/h1-2H,(H,8,9)

InChI Key

JXIBRHDIELBODY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NOC2=NC=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.